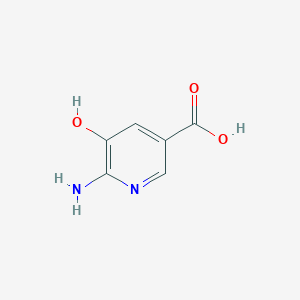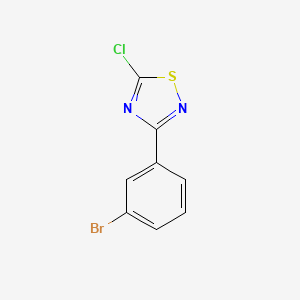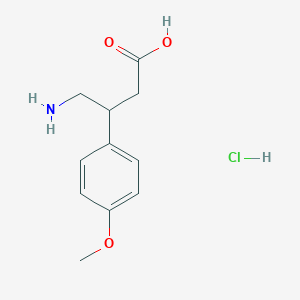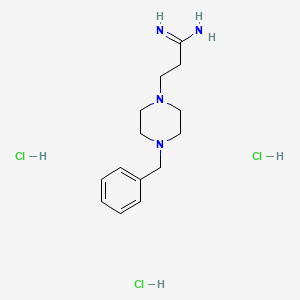
3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride” is a chemical compound with the CAS Number: 1170972-54-9 . It has a molecular weight of 355.74 . The IUPAC name for this compound is 3- (4-benzyl-1-piperazinyl)propanimidamide trihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N4.3ClH/c15-14(16)6-7-17-8-10-18(11-9-17)12-13-4-2-1-3-5-13;;;/h1-6H,7-12,15-16H2;3*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 355.74 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Antidepressant Potential
Researchers have explored the potential of 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives in the treatment of depression. These compounds, designed to inhibit serotonin reuptake and antagonize the 5-HT1A receptor, demonstrate a dual pharmacological profile that could significantly enhance serotonergic neurotransmission. This dual action is anticipated to result in a more efficacious and rapid treatment of depression. The compounds were evaluated in various pharmacological tests, including the forced swimming test, rectal temperature measurement, and the learned helplessness test, to assess their antidepressant-like properties. Among these compounds, one in particular showed high affinity at both the 5-HT transporter and 5-HT1A receptors, along with activity in pharmacological tests, pointing to a new class of antidepressants with a faster onset of action (Martínez-Esparza et al., 2001).
Antinociceptive and Anti-Allodynic Effects
A study developed a series of benzylpiperazinyl derivatives and evaluated them for their affinities toward σ1 receptors, a target in the treatment of pain due to its role in modulating nociceptive signaling. One compound in particular demonstrated high σ1 receptor affinity and significant σ1 receptor selectivity, along with dose-dependent antinociception and anti-allodynic effects in mouse models of inflammatory and neuropathic pain. This compound did not produce sedation or impair locomotor responses, highlighting its potential as a therapeutic for chronic pain (Romeo et al., 2021).
Glucose Homeostasis in Diabetes
A group of 1-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)-4-benzylpiperazines were designed and evaluated as potential adrenoceptor antagonists and antidiabetic agents. These compounds, particularly one designated as 7f, showed a strong improvement in glucose tolerance in a rat model of type II diabetes, mediated by a significant increase in insulin secretion. This effect suggests potential utility in the treatment of type II diabetes, independent of affinities for alpha 2-adrenoceptors or I1 and I2 binding sites (Rondu et al., 1997).
Safety and Hazards
properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)propanimidamide;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4.3ClH/c15-14(16)6-7-17-8-10-18(11-9-17)12-13-4-2-1-3-5-13;;;/h1-5H,6-12H2,(H3,15,16);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZRZBZRJSQTIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=N)N)CC2=CC=CC=C2.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperazin-1-yl)propanimidamide trihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1372155.png)
![2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1372157.png)
![[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B1372158.png)

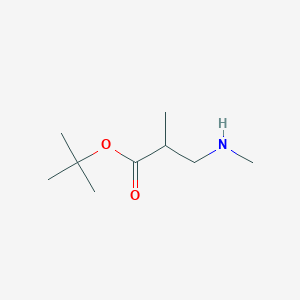
![5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B1372165.png)
![(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1372166.png)

![3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372169.png)


